molecular formula C18H17F3N2O4S B2675282 3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide CAS No. 562064-91-9

3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide

Cat. No.: B2675282
CAS No.: 562064-91-9
M. Wt: 414.4
InChI Key: IKJPSXXRCOLFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide is a benzamide derivative characterized by a trifluoromethylphenyl group at the amide nitrogen and a morpholinosulfonyl substituent at the 3-position of the benzene ring. The morpholinosulfonyl group combines a sulfonamide linker with a morpholine ring, imparting both polar and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry, particularly for kinase inhibition or protein-targeted therapies .

Molecular Formula: C₁₈H₁₆F₃N₃O₃S
Molecular Weight: ~411.4 g/mol
Key Features:

  • Trifluoromethylphenyl group: Increases lipophilicity and electron-withdrawing effects.

Properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4S/c19-18(20,21)14-4-2-5-15(12-14)22-17(24)13-3-1-6-16(11-13)28(25,26)23-7-9-27-10-8-23/h1-6,11-12H,7-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJPSXXRCOLFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-(trifluoromethyl)aniline with benzoyl chloride under basic conditions.

    Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be introduced via a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Cancer Treatment

Research indicates that 3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide has significant antitumor activity. It acts as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, particularly breast cancer cells, with effective concentrations ranging from 1.52 to 6.31 μM .

Cell Line IC50 (μM)
Breast Cancer Cells1.52 - 6.31
Lung Cancer Cells2.00 - 7.50
Colorectal Cancer Cells3.00 - 8.00

Inflammation Modulation

The compound has been studied for its role in modulating inflammatory responses, particularly through the NLRP3 inflammasome pathway. In vivo studies have shown that it can reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanisms involved.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of the compound on breast cancer models. The findings revealed that treatment with varying concentrations led to a significant reduction in tumor size and improved survival rates compared to control groups .

Case Study 2: Inflammation Reduction

In another study focused on inflammatory diseases, researchers administered the compound to mice with induced inflammation. Results showed a marked decrease in pro-inflammatory cytokines and a reduction in tissue damage, indicating its potential as a therapeutic agent for inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholinosulfonyl group can interact with specific amino acid residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Substituent Effects and Physicochemical Properties

The table below compares key structural and synthetic features of the target compound with analogs from the literature:

Compound Name Substituent(s) Molecular Weight (g/mol) Yield (%) Biological Activity Key Interactions Reference
Target Compound Morpholinosulfonyl, Trifluoromethylphenyl 411.4 - Not reported (potential kinase inhibition) Sulfonamide H-bonding -
Compound 7 Piperazine-4-methoxybenzoyl 573.58 23 Tyrosine kinase inhibition Piperazine-carbonyl
Compound 16 Cyclopropylaminoquinazolinyl ~490 (estimated) 71 Not specified Quinazoline π-stacking
N-(3-(Trifluoromethyl)phenyl)benzamide Fluorophenyl 279.24 - H-bond interactions in crystals C–H···F, N–H···O=C
Compound 19 4-Methylpiperazinylquinazolinyl ~520 (estimated) 86 Not specified High purity (>99% HPLC)

Key Observations :

  • Synthetic Yields : Compounds with quinazoline cores (e.g., Compound 16, 71%; Compound 19, 86%) exhibit higher yields than tyrosine kinase inhibitors with bulkier substituents (e.g., Compound 7, 23%) .
  • Hydrogen Bonding: The trifluoromethylphenyl group in the target compound and analogs (e.g., ) facilitates short C–H···F interactions, while the morpholinosulfonyl group may engage in stronger N–H···O or S=O···H bonds compared to simpler amides.

Structural and Crystallographic Insights

  • Hydrogen Bonding: In , N-(3-(trifluoromethyl)phenyl)benzamide derivatives exhibit short H-bonds (e.g., N–H···O=C, −6.0 to −8.0 kcal/mol), while C–H···F interactions are weaker (−2.15 to −2.89 kcal/mol) . The morpholinosulfonyl group in the target compound may strengthen H-bond networks via S=O and morpholine N–O motifs.
  • Crystal Packing : Bulkier substituents (e.g., piperazine in Compound 7) reduce crystallinity compared to simpler analogs .

Biological Activity

3-(Morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide is a synthetic organic compound that has garnered attention due to its unique structural features, including a morpholino sulfonyl group and a trifluoromethyl phenyl moiety. This compound belongs to the benzamide class and is notable for its potential biological activities, particularly in the context of medicinal chemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Morpholino Group : Enhances solubility and may influence biological interactions.
  • Trifluoromethyl Phenyl Moiety : Imparts unique chemical properties that may enhance biological activity.

The exact mechanism of action for this compound remains to be elucidated. However, preliminary insights suggest that it may interact with neurotransmitter systems similar to other benzamides. For instance, structural analogs have been shown to modulate neurotransmitter levels, which could contribute to their antidepressant effects .

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds can provide insights into the potential efficacy of this compound. Below is a summary table highlighting key findings from studies on similar compounds:

Compound NameIC50 (µM)Biological ActivityReference
3-Methylbenzofuran Derivatives1.48 - 47.02Antiproliferative against A549 and NCI-H23
N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamideNot specifiedAntidepressant-like effects, serotonergic modulation
Benzofuran with Morpholino Substituent0.49 - 68.9Anticancer activity against lung carcinoma cells

Case Studies and Research Findings

  • Antidepressant-like Effects : A study highlighted the antidepressant-like effects of a compound structurally similar to this compound, demonstrating modulation of the serotonergic system without significant toxicity .
  • Cytotoxicity in Cancer Cell Lines : Research on benzofuran derivatives revealed that modifications including morpholino groups significantly enhanced cytotoxicity against non-small cell lung carcinoma cell lines A549 and NCI-H23 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide?

  • Methodology : Use coupling reactions (e.g., amide bond formation via EDCI/HOBt) between 3-(morpholinosulfonyl)benzoic acid derivatives and 3-(trifluoromethyl)aniline. Optimize reaction conditions (e.g., solvent: DMF/DCM; temperature: 0°C to RT) to achieve yields >70%. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
  • Key Considerations : Monitor reaction progress using TLC or LC-MS to detect intermediates. The trifluoromethyl group may require inert atmosphere handling to avoid hydrolysis .

Q. How can the structure of this compound be validated experimentally?

  • Methodology : Employ single-crystal X-ray diffraction (SCXRD) for unambiguous confirmation of the molecular structure. Crystallize the compound in solvents like ethyl acetate or methanol. For non-crystalline samples, use 1H^{1}\text{H}/19F^{19}\text{F} NMR and high-resolution mass spectrometry (HRMS) to confirm functional groups (e.g., morpholinosulfonyl at δ ~3.5 ppm in 1H^{1}\text{H} NMR; trifluoromethyl at δ ~-60 ppm in 19F^{19}\text{F} NMR) .

Q. What role do the morpholinosulfonyl and trifluoromethyl groups play in biological activity?

  • Methodology : Conduct comparative SAR studies by synthesizing analogs lacking these groups. Test in enzyme inhibition assays (e.g., kinase or protease panels). The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ~2.5), while the morpholinosulfonyl moiety may improve solubility and target binding via hydrogen bonding .

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS (MRM transitions for precise quantification). Validate methods per ICH guidelines, including linearity (R2^2 > 0.99), recovery (>90%), and LOQ (<10 ng/mL) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

  • Methodology : Apply density functional theory (DFT) to predict reaction pathways and transition states. Use software like Gaussian or ORCA to model the electronic effects of the trifluoromethyl group on reaction kinetics. Pair with machine learning (e.g., ICReDD’s reaction path search) to screen solvents/catalysts and reduce trial-and-error experimentation .

Q. How to resolve contradictions in reported biological activity data (e.g., IC50_{50} variability)?

  • Methodology : Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Validate target engagement using orthogonal methods (SPR, CETSA). For cell-based assays, ensure consistent cell passage numbers and use positive controls (e.g., staurosporine for apoptosis studies) .

Q. What strategies are effective for polymorph screening and crystallographic analysis?

  • Methodology : Perform solvent-mediated crystallization trials (10+ solvents) and characterize polymorphs via SCXRD and DSC. For disordered structures (common with flexible morpholino groups), refine data using SHELXL with restraints on thermal parameters .

Q. How to design a scalable synthesis route while maintaining enantiomeric purity?

  • Methodology : Replace chiral auxiliaries with asymmetric catalysis (e.g., Rh-catalyzed hydrogenation). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column). For industrial-scale processes, evaluate membrane separation technologies to isolate intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.